molecular formula C14H11N3OS B2413059 3-(Furan-2-yl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine CAS No. 893988-39-1

3-(Furan-2-yl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Cat. No. B2413059
CAS RN: 893988-39-1
M. Wt: 269.32
InChI Key: CGPDSBQILJPHEZ-UHFFFAOYSA-N
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Description

FPP-3 is a novel synthetic compound characterized to have anti-inflammatory activity. It inhibits the production of nitric oxide and tumor necrosis factor-α .


Chemical Reactions Analysis

The phase 1 metabolism of FPP-3 was investigated in rat liver microsomes and cytosols . When FPP-3 was incubated with rat liver subcellular fractions in the presence of β-NADPH, two major peaks were detected by reduction on the propenone: M1 (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and M2 (1-furan-2-yl-3-pyridin-2-yl-propan-1-ol) .

Scientific Research Applications

Synthesis and Biological Activity

The compound of interest serves as a building block in synthesizing various heterocyclic compounds. For instance, the synthesis of compounds within the pyrimidine and pyridazine series from arylmethylidene derivatives of furan-2(3H)-ones demonstrates the compound's role in constructing molecules containing pyridine and pyridazine fragments. These syntheses lead to biologically active compounds demonstrating plant-growth regulatory activity, showcasing the direct application of these methodologies in developing agricultural chemicals (Aniskova, Grinev, & Yegorova, 2017).

Heterocyclic Compounds in Material Science

3,6-Bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine (BTT), an energy-rich compound, exemplifies the versatility of furan derivatives in synthesizing linear oligoheterocycles with pyridazine, thiophene, and furan units. These compounds find applications in material science, especially in the development of energetic materials and novel polymers (Sauer et al., 2001).

Antioxidant Properties of Heterocyclic Compounds

Research into heterocyclic compounds derived from furan and pyridazine has also highlighted their antioxidative properties. These findings are crucial for the development of food preservatives and pharmaceuticals, where the antioxidative activity of compounds can play a vital role in enhancing the shelf life of food products and in designing drugs with potential health benefits (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

Development of Aromatic Sulfides

The synthesis of aromatic sulfides through palladium-catalyzed cross-coupling reactions using compounds related to the one shows the potential for creating a wide range of aromatic thioethers. This methodology is notable for its application in pharmaceutical chemistry, where the introduction of sulfur atoms into organic molecules can significantly affect their pharmacological properties (Qiao, Wei, & Jiang, 2014).

Mechanism of Action

FPP-3 has been shown to have anti-inflammatory activity as it inhibits the production of nitric oxide and tumor necrosis factor-β . It is a synthetic dual inhibitor of COX/5-LOX .

Safety and Hazards

A study examined the effect of FPP-3 on the pharmacokinetics of warfarin. It was found that the pharmacokinetic drug interaction between FPP-3 and warfarin mainly involves R-warfarin and, therefore, this interaction may not be of clinical significance in terms of warfarin-related toxicity .

properties

IUPAC Name

3-(furan-2-yl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-2-8-15-11(4-1)10-19-14-7-6-12(16-17-14)13-5-3-9-18-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPDSBQILJPHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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